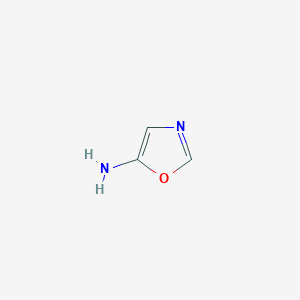

5-Amino-oxazole

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of oxazol-5-amine derivatives involves various methodologies, including electrochemical synthesis from acetylenic amines and CO2, yielding 5-methylene-1,3-oxazolidin-2-ones with good to excellent yields under mild conditions and avoiding toxic chemicals (Feroci et al., 2005). Another approach involves the iodine-catalyzed oxidative coupling of hydrazones and amines, leading to the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles through a cascade C-H functionalization and oxidative aromatization sequence (Chen et al., 2016).

Molecular Structure Analysis

The molecular structure of oxazol-5-amine derivatives often features significant regio- and diastereoselectivity, as seen in the addition of oxazol-5-one to nitrostyrenes, which occurs exclusively at the C-2 position, yielding diastereopure N,O-aminals with total regio- and diastereoselectivity (Balaguer et al., 2009).

Chemical Reactions and Properties

Oxazol-5-amine derivatives engage in various chemical reactions, including the formation of 2,5-disubstituted oxazoles through iodine-catalyzed decarboxylative domino reactions, starting from aryl methyl ketones, β-keto esters, or styrenes, combined with α-amino acids (Xu et al., 2013). Furthermore, reactions with primary amines and CO2 have been conducted in an ionic liquid medium, showcasing a green approach for synthesizing 5-methylene-1,3-oxazolidin-2-ones (Gu et al., 2005).

Physical Properties Analysis

The physical properties of oxazol-5-amine derivatives, such as solubility, melting points, and crystal structures, are crucial for their application in various fields. These properties are determined by the molecular structure and substituents present in the oxazol-5-amine derivatives. However, specific studies focusing on the detailed physical properties of oxazol-5-amine were not found in the selected research articles.

Chemical Properties Analysis

The chemical properties of oxazol-5-amine derivatives are characterized by their reactivity in various organic synthesis reactions. These compounds are versatile intermediates in the synthesis of heterocyclic compounds, demonstrating a wide range of chemical behaviors depending on the substituents and reaction conditions employed. For instance, palladium-catalyzed sequential C-N/C-O bond formations have been used for the synthesis of oxazole derivatives from amides and ketones, illustrating the compound's ability to form complex structures through C-H activation pathways (Zheng et al., 2014).

Applications De Recherche Scientifique

Chimie Médicinale

Les composés oxazoliques, y compris la 5-Amino-oxazole, sont présents dans diverses activités biologiques . Ils se lient facilement à un large éventail de récepteurs et d'enzymes dans les systèmes biologiques par le biais de diverses interactions non covalentes . Cela en fait un noyau hétérocyclique important en chimie médicinale .

Découverte de Médicaments

La this compound, en tant que molécule à base d'oxazole, est un échafaudage central dans la découverte de médicaments . Elle permet différents types d'interactions avec divers récepteurs et enzymes, présentant de larges activités biologiques . Cela a conduit à la découverte de nouveaux agents thérapeutiques potentiels .

Traitement des Maladies

Les composés contenant de l'oxazole, y compris la this compound, ont été fréquemment utilisés dans le traitement de divers types de maladies telles que les infections bactériennes, les infections fongiques, les inflammations, les infections virales, la tuberculose, le cancer, les infections parasitaires et le diabète .

Synthèse de Dérivés d'Oxazole

La this compound est utilisée dans la synthèse de divers dérivés d'oxazole . La réaction de van Leusen, basée sur les tosylméthylisocyanides (TosMIC), est l'une des stratégies les plus appropriées pour préparer des composés médicinaux à base d'oxazole .

Applications Industrielles

L'oxazoline, un hétérocycle à cinq chaînons contenant un azote et un oxygène dans sa structure, présente un grand nombre d'applications principalement dans le domaine des produits pharmaceutiques, de l'industrie, de la chimie des produits naturels, des polymères, etc. .

Propriétés Spectroscopiques

Dans le domaine de la spectroscopie, la this compound a été utilisée pour examiner les effets positifs/négatifs du nouveau système chromophore formé par la combinaison du groupe oxazol-5-one dans les phtalonitriles sur les longueurs d'onde maximales d'absorption et d'émission des composés .

Mécanisme D'action

Target of Action

Oxazol-5-amine, like other oxazole derivatives, is known to interact with a wide spectrum of receptors and enzymes in biological systems . These interactions are facilitated by various non-covalent interactions, making oxazole-based molecules significant heterocyclic nuclei . .

Mode of Action

Oxazole derivatives are known to exhibit a range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects . These activities are likely the result of the compound’s interaction with its targets and the subsequent changes that occur.

Biochemical Pathways

While the specific biochemical pathways affected by Oxazol-5-amine are not explicitly mentioned in the available literature, oxazole derivatives are known to impact a variety of biological activities. This suggests that they may affect multiple biochemical pathways. For instance, some oxazole derivatives have been found to up-regulate the metabolism of purine and pyrimidine, and down-regulate sphingolipid metabolism .

Pharmacokinetics

One study suggests that the bioavailability, pharmacokinetics, and absorption of a similar compound should be studied further to provide information for its future efficacy improvement .

Result of Action

Given the wide range of biological activities associated with oxazole derivatives, it is likely that the compound’s action results in a variety of molecular and cellular effects .

Safety and Hazards

Orientations Futures

Oxazole derivatives have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry . Future research may focus on synthesizing various oxazole derivatives and screening them for their various biological activities .

Propriétés

IUPAC Name |

1,3-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O/c4-3-1-5-2-6-3/h1-2H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBEAMOBHNFDQMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70611405 | |

| Record name | 1,3-Oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

97958-46-8 | |

| Record name | 1,3-Oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

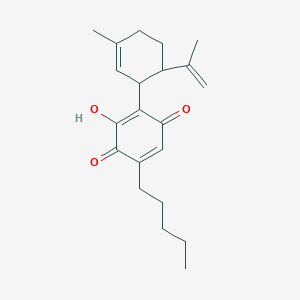

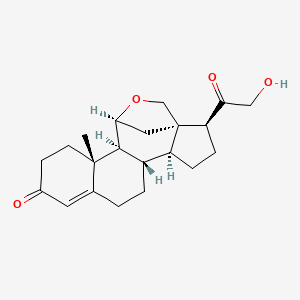

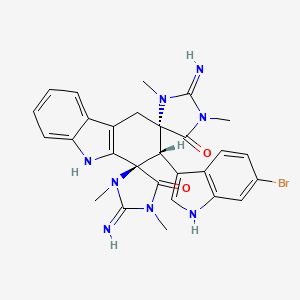

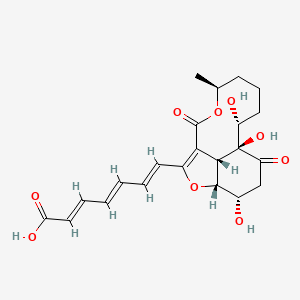

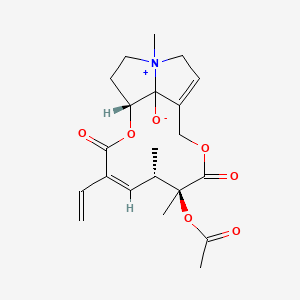

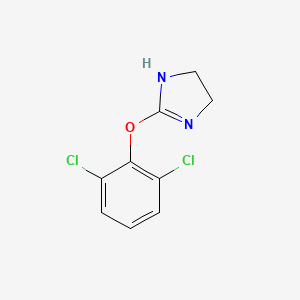

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-(2-{(2E)-2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B1259283.png)

![[(10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B1259288.png)

![(2Z,5Z)-2,5-bis[(3,4-dimethoxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B1259289.png)

![1-[4-(3,3-Difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl)piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol;trihydrochloride](/img/structure/B1259300.png)